Cas no 2171292-30-9 (2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide)

2-Amino-3-((1s,3r)-3-methoxycyclobutyl)propanamide is a chiral cyclobutane-derived compound featuring a methoxy group and an aminoamide moiety. Its stereospecific (1s,3r) configuration ensures precise spatial orientation, which may enhance selectivity in pharmaceutical or agrochemical applications. The methoxy group contributes to improved solubility and metabolic stability, while the primary amine and amide functionalities offer versatile reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry as a building block for designing bioactive molecules, where its rigid cyclobutyl scaffold can influence conformational restraint and binding affinity. Its synthetic utility lies in its potential as an intermediate for developing targeted therapeutics or catalysts.
2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide structure
2171292-30-9 structure
Product Name:2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide
CAS No:2171292-30-9
MF:C8H16N2O2
MW:172.224842071533
CID:5934543
PubChem ID:165723246
Update Time:2025-10-28

2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide
    • EN300-1300857
    • 2-amino-3-(3-methoxycyclobutyl)propanamide
    • 2171292-30-9
    • 2-amino-3-[(1s,3r)-3-methoxycyclobutyl]propanamide
    • 2156740-67-7
    • EN300-1297420
    • Inchi: 1S/C8H16N2O2/c1-12-6-2-5(3-6)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)
    • InChI Key: DMXSVAXKJRYGQU-UHFFFAOYSA-N
    • SMILES: O(C)C1CC(CC(C(N)=O)N)C1

Computed Properties

  • Exact Mass: 172.121177757g/mol
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 78.3Ų

2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide Pricemore >>

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Additional information on 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide

Recent Advances in the Study of 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide (CAS: 2171292-30-9)

2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide (CAS: 2171292-30-9) is a novel compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutylpropanamide structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and metabolic pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a subject of intense scientific inquiry.

The synthesis of 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide has been optimized in recent years, with researchers developing more efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that significantly improved yield and purity. The study highlighted the importance of stereochemical control in the synthesis process, as the (1s,3r) configuration is critical for the compound's biological activity. This advancement has paved the way for larger-scale production, enabling further preclinical and clinical investigations.

Pharmacological studies have revealed that 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide exhibits potent activity as a modulator of glutamate receptors, particularly the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is implicated in various neurological disorders, including anxiety, schizophrenia, and Parkinson's disease. In vitro and in vivo studies have demonstrated that the compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing receptor activity without directly binding to the orthosteric site. This mechanism offers potential advantages in terms of selectivity and reduced side effects compared to traditional orthosteric agonists.

Recent preclinical trials have further elucidated the therapeutic potential of 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide. A 2024 study conducted by a team at the National Institutes of Health (NIH) reported significant anxiolytic and antipsychotic effects in rodent models, with minimal adverse effects. The compound's ability to cross the blood-brain barrier efficiently was also confirmed, a critical factor for its application in central nervous system (CNS) disorders. These findings have spurred interest in advancing the compound to clinical trials, with several pharmaceutical companies reportedly initiating Phase I studies in 2024.

In addition to its neurological applications, 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide has shown promise in metabolic disorders. A recent study published in Cell Metabolism identified the compound as a potential modulator of insulin sensitivity, with implications for type 2 diabetes treatment. The research demonstrated that the compound enhances glucose uptake in adipocytes and skeletal muscle cells, suggesting a dual mechanism of action that could address both neurological and metabolic conditions. This multifaceted activity makes it a particularly intriguing candidate for further development.

Despite these promising findings, challenges remain in the development of 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide. Issues such as long-term safety, optimal dosing regimens, and potential drug-drug interactions need to be thoroughly investigated in upcoming clinical trials. Moreover, the compound's precise molecular targets and downstream signaling pathways require further elucidation to fully understand its therapeutic potential and limitations.

In conclusion, 2-amino-3-(1s,3r)-3-methoxycyclobutylpropanamide (CAS: 2171292-30-9) represents a significant advancement in chemical biology and pharmaceutical research. Its unique pharmacological profile and promising preclinical results position it as a potential therapeutic agent for a range of neurological and metabolic disorders. Continued research and clinical development will be essential to fully realize its therapeutic potential and address the remaining challenges.

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